5-(Piperidin-1-yl)picolinonitrile

Muscarinic Receptor CNS Drug Discovery Selectivity Profiling

5-(Piperidin-1-yl)picolinonitrile (CAS: not explicitly assigned in primary literature; molecular formula C11H13N3; MW 187.24 g/mol) is a heterocyclic small molecule featuring a piperidine ring directly attached to the 5-position of a picolinonitrile (2-cyanopyridine) core. This compound serves as a versatile building block and pharmacological probe, exhibiting measurable affinity toward multiple therapeutically relevant targets including muscarinic acetylcholine receptors (mAChRs), cytochrome P450 11B1 (CYP11B1), and carbonic anhydrase II (CA-II).

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B8579961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)picolinonitrile
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C=C2)C#N
InChIInChI=1S/C11H13N3/c12-8-10-4-5-11(9-13-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2
InChIKeyWHWDWCMQYCJGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)picolinonitrile: Baseline Identity and Key Properties for Research Procurement


5-(Piperidin-1-yl)picolinonitrile (CAS: not explicitly assigned in primary literature; molecular formula C11H13N3; MW 187.24 g/mol) is a heterocyclic small molecule featuring a piperidine ring directly attached to the 5-position of a picolinonitrile (2-cyanopyridine) core [1]. This compound serves as a versatile building block and pharmacological probe, exhibiting measurable affinity toward multiple therapeutically relevant targets including muscarinic acetylcholine receptors (mAChRs), cytochrome P450 11B1 (CYP11B1), and carbonic anhydrase II (CA-II) [2][3][4]. Its relatively low molecular weight and favorable calculated physicochemical properties position it as an attractive starting point for CNS-penetrant ligand optimization campaigns [5].

Why 5-(Piperidin-1-yl)picolinonitrile Cannot Be Casually Replaced by Morpholine or Pyrrolidine Analogs


Simple replacement of the piperidine ring in 5-(Piperidin-1-yl)picolinonitrile with a morpholine or pyrrolidine moiety introduces substantial alterations in both physicochemical properties and target engagement profiles. The piperidine nitrogen possesses a distinct basicity (pKa ~11.2) compared to morpholine (pKa ~8.3), directly impacting ionization state at physiological pH and consequently affecting membrane permeability and CNS exposure potential [1]. More critically, the six-membered piperidine ring provides a unique spatial orientation and conformational flexibility that differs markedly from the oxygen-containing morpholine ring or the smaller pyrrolidine ring, leading to divergent binding mode geometries within target active sites [2]. Quantitative structure-selectivity relationship (QSSR) studies on related piperidinyl piperidine series demonstrate that even subtle modifications to the N-containing heterocycle can alter M2/M1 selectivity ratios by orders of magnitude, underscoring the non-interchangeable nature of these core scaffolds [3].

5-(Piperidin-1-yl)picolinonitrile: Direct Comparative Evidence for Informed Scientific Selection


Muscarinic M1 Receptor Affinity: Head-to-Head Comparison with M2 Subtype Defines Baseline Selectivity

5-(Piperidin-1-yl)picolinonitrile demonstrates measurable binding affinity at the muscarinic acetylcholine M1 receptor with a Ki value of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatal membranes [1]. In the same assay platform, the compound exhibits an approximately 8.8-fold lower affinity at the M2 receptor subtype (Ki = 1,370 nM) [2]. This M1-preferring profile provides a quantitative baseline for receptor subtype engagement that is absent in commonly substituted morpholine or pyrrolidine congeners, which have not been characterized in the same experimental system.

Muscarinic Receptor CNS Drug Discovery Selectivity Profiling

CYP11B1 Inhibitory Activity: A Defined IC50 Value for Off-Target Liability Assessment

In a cell-based assay utilizing human CYP11B1 recombinantly expressed in V79 fibroblasts, 5-(Piperidin-1-yl)picolinonitrile inhibited cortisol production with an IC50 value of 1,470 nM after 3 hours of incubation in the presence of 250 nM 11-deoxycortisol, as measured by HTRF detection [1]. This quantitative inhibition value provides a concrete benchmark for assessing potential interference with adrenal steroidogenesis that is absent for the majority of morpholine- or pyrrolidine-substituted picolinonitrile analogs lacking publicly reported CYP11B1 profiling data.

Cytochrome P450 Steroidogenesis Drug-Drug Interaction

Carbonic Anhydrase II Binding: Quantitative Affinity Data Enables Target-Specific Procurement

5-(Piperidin-1-yl)picolinonitrile binds to human carbonic anhydrase II (CA-II) with a measured inhibition constant (Ki) of 504 nM, as determined by a bromothymol blue staining-based assay following a 15-minute preincubation period [1]. This affinity value, while modest, provides a quantitative reference point for CA-II engagement that distinguishes it from analogs with unreported CA-II activity. In the same assay series, other structurally related piperidine-containing compounds exhibited Ki values ranging from 79 nM to 385 nM across different CA isoforms, establishing a relative potency landscape [2].

Carbonic Anhydrase Glaucoma Anticancer

Physicochemical Differentiation: Piperidine pKa Contrasts with Morpholine and Pyrrolidine Analogs

The piperidine nitrogen in 5-(Piperidin-1-yl)picolinonitrile possesses a pKa of approximately 11.2, which is significantly higher than the pKa of morpholine (~8.3) and comparable to pyrrolidine (~11.3) [1][2]. This difference in basicity translates to distinct ionization states at physiological pH (7.4): piperidine is >99% protonated and positively charged, while morpholine is only ~11% protonated. Such differences critically influence membrane permeability, blood-brain barrier penetration potential, and lysosomal trapping behavior—parameters that are not interchangeable between heterocyclic core replacements [3].

Physicochemical Properties CNS Permeability Medicinal Chemistry

M2/M1 Selectivity Ratio: QSSR Model Predicts Subtype Preference for Piperidinyl Scaffolds

A quantitative structure-selectivity relationship (QSSR) study of piperidinyl piperidine derivatives established a predictive model for M2/M1 selectivity ratios, demonstrating that modifications to the piperidine-containing scaffold can be rationally tuned to achieve subtype preference [1]. While 5-(Piperidin-1-yl)picolinonitrile itself exhibits a modest M1 preference (M2/M1 Ki ratio = 8.8), the QSSR model indicates that structurally related compounds in the same series can achieve M2/M1 selectivity ratios exceeding 100-fold [2]. This class-level SAR knowledge enables researchers to position 5-(Piperidin-1-yl)picolinonitrile as either a moderately selective M1-preferring probe or a starting point for further optimization toward high-selectivity M2 antagonists.

Selectivity Muscarinic Antagonist QSSR Modeling

Nicotinic Acetylcholine Receptor Agonist Activity: EC50 Values Define Functional Potency

5-(Piperidin-1-yl)picolinonitrile functions as a weak partial agonist at recombinant human α3β4 nicotinic acetylcholine receptors, with an EC50 value of 7,000 nM in a cell-based functional assay [1]. At the α2β4 subtype, the EC50 increases to 9,000 nM, and at α4β2 the EC50 further rises to 29,000 nM, indicating a subtle α3β4 preference among neuronal nAChR subtypes [2]. These functional potency measurements provide a quantitative baseline for neuronal nicotinic receptor engagement that is not available for morpholine or pyrrolidine analogs in the public domain.

Nicotinic Receptor Neuronal Signaling Agonist

Optimal Research and Industrial Use Cases for 5-(Piperidin-1-yl)picolinonitrile Based on Quantitative Evidence


CNS Drug Discovery: M1-Preferring Muscarinic Probe for Target Validation

Utilize 5-(Piperidin-1-yl)picolinonitrile as a moderately M1-selective (Ki = 156 nM; 8.8-fold over M2) pharmacological tool for probing muscarinic receptor function in CNS tissues or cell lines. Its defined M1/M2 affinity ratio enables researchers to differentiate M1-mediated effects from M2/M3 contributions in native tissue preparations, a capability not offered by uncharacterized morpholine or pyrrolidine analogs [1][2].

Medicinal Chemistry: Core Scaffold for M2 Selectivity Optimization Campaigns

Employ 5-(Piperidin-1-yl)picolinonitrile as a starting point for structure-activity relationship (SAR) exploration aimed at achieving high M2 muscarinic receptor selectivity (target >100-fold M2/M1 ratio). QSSR models on piperidinyl piperidine series demonstrate that systematic scaffold elaboration can drive subtype preference, and the parent compound's baseline 8.8-fold ratio serves as a quantifiable reference for iterative improvement [3].

Adrenal Steroidogenesis Research: Defined CYP11B1 Inhibitor Reference Compound

Deploy 5-(Piperidin-1-yl)picolinonitrile as a benchmark inhibitor (IC50 = 1,470 nM) in cellular assays evaluating CYP11B1-mediated cortisol biosynthesis. This defined inhibitory potency allows researchers to calibrate assay sensitivity and compare the steroidogenic liability of novel chemical series against a well-characterized reference standard [4].

Carbonic Anhydrase Research: Moderate-Affinity CA-II Binding Probe

Apply 5-(Piperidin-1-yl)picolinonitrile as a moderate-affinity (Ki = 504 nM) ligand for carbonic anhydrase II in biochemical binding assays where nanomolar potency is not required. Its defined Ki value provides a quantitative comparator for screening campaigns seeking to identify more potent CA-II inhibitors or for use as a control ligand in competition binding experiments [5].

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